Synthesis Yield Superiority: Direct Condensation Route Yields 85–90.2% vs. Prior Art 39.5%
The direct condensation method disclosed in CN106045925B for producing (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine achieves a product yield of 85.0–90.2% with HPLC purity of 99.5–99.6%, representing a >2.1-fold improvement over the prior art multi-step protected route, which yielded only 39.5% [1]. This method eliminates the need for protecting group manipulation of the D-threonine hydroxyl, reducing the number of unit operations and solvent consumption [1]. In comparison, the tert-butyl-protected analog (CAS 79276-23-6) requires an additional acidolytic deprotection step that introduces process complexity and the risk of stereochemical erosion at the C-2 position .
| Evidence Dimension | Synthesis yield (isolated product, kg scale) |
|---|---|
| Target Compound Data | 85.0%, 86.6%, and 90.2% yield at 43–98 kg batch size (HPLC purity 99.5–99.6%) |
| Comparator Or Baseline | Prior art protected-route yield: 39.5% |
| Quantified Difference | 2.15- to 2.28-fold yield improvement; purity increase from unspecified to ≥99.5% |
| Conditions | Direct reaction of D-threonine with N-ethyl-2,3-dioxopiperazinyl formyl chloride in aqueous alkali / dichloromethane at 20 °C; product isolated by isoelectric precipitation and acetonitrile/methylene chloride trituration [1] |
Why This Matters
Procurement of intermediates manufactured via the high-yield direct route translates to lower cost-per-kg, reduced solvent waste, and higher batch-to-batch consistency in the final cefbuperazone API.
- [1] Patent CN106045925B – Harbin Pharma Group. A synthetic method of cefbuperazone intermediate. Experimental examples 1–3: yield 85.0% (43 kg, 99.5% HPLC), 86.6% (43.8 kg, 99.6% HPLC), 90.2% (98 kg, 99.5% HPLC); prior art comparative example: 39.5% yield. View Source
